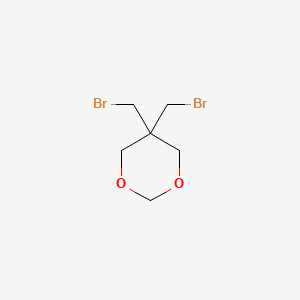

5,5-Bis(bromomethyl)-1,3-dioxane

Description

Significance of 1,3-Dioxanes in Organic Chemistry

The broader class of 1,3-dioxanes holds a significant position in the field of organic chemistry, with a rich history and a wide array of applications.

Historical Context and Foundational Studies of Six-Membered Heterocycles

Six-membered heterocycles, which are cyclic compounds containing at least one atom other than carbon within a six-membered ring, are fundamental to organic chemistry. numberanalytics.comwikipedia.org Their study has been crucial in the development of pharmaceuticals, agrochemicals, and materials science. numberanalytics.comfrontiersin.orgnih.gov The first synthesis of a 1,3-dioxane (B1201747) was for the protection of hydroxyl groups in carbohydrates. thieme-connect.de Foundational studies have established that these heterocycles, including 1,3-dioxanes, often exhibit unique chemical properties and reactivity patterns compared to their carbocyclic counterparts. numberanalytics.com

Role as Classical Models in Conformational Analysis

Like cyclohexane (B81311), 1,3-dioxanes preferentially adopt a chair-like conformation. thieme-connect.de However, the presence of two C-O bonds, which are shorter than C-C bonds, leads to a higher energy barrier for the chair-twist conformation in 1,3-dioxanes compared to cyclohexane. thieme-connect.de This structural feature, along with the influence of substituents on the ring, has made 1,3-dioxanes invaluable models for studying conformational analysis. thieme-connect.deacs.orgresearchgate.netacs.org The position of substituents can significantly impact the stability of the chair conformation, with equatorial positions generally being more thermodynamically favorable to minimize diaxial interactions. thieme-connect.de

Broad Utility as Reagents and Synthons in Fine Organic Synthesis

1,3-Dioxanes are widely utilized in organic synthesis, most notably as protecting groups for carbonyl compounds (aldehydes and ketones) and 1,3-diols. wikipedia.orgthieme-connect.deorganic-chemistry.org They are generally stable under basic, reductive, and oxidative conditions but are sensitive to acidic conditions, allowing for their selective removal. thieme-connect.de This stability profile makes them compatible with a variety of chemical transformations, including organometallic reactions and selective reductions. thieme-connect.de Beyond their role as protecting groups, the 1,3-dioxane framework itself can be a synthon, a building block used to introduce specific structural motifs into a target molecule. thieme-connect.deontosight.aiorganic-chemistry.org The reactivity of substituted 1,3-dioxanes can be tailored for various synthetic applications. organic-chemistry.org

Unique Structural Features of 5,5-Disubstituted 1,3-Dioxanes

The introduction of substituents at the 5-position of the 1,3-dioxane ring, particularly geminal disubstitution, imparts distinct conformational and reactive properties to the molecule.

Impact of Geminal Substitution at the 5-Position on Ring Conformation

Geminal substitution, where two substituents are attached to the same carbon atom, at the 5-position of a 1,3-dioxane ring significantly influences its conformational preferences. thieme-connect.dewikipedia.org Research has shown that substitution at the 5-position can strongly affect the rate of hydrolysis of the acetal (B89532). thieme-connect.de Quantum-chemical studies on 5-substituted 1,3-dioxanes have revealed the energy barriers and pathways for conformational isomerizations between equatorial and axial chair forms. researchgate.net The presence of bulky groups at the 5-position can introduce steric strain that alters the ring's geometry and the relative stability of different conformers. youtube.com

Enhanced Reactivity Profile due to Bromomethyl Groups

In the case of 5,5-Bis(bromomethyl)-1,3-dioxane, the two bromomethyl groups at the 5-position are key to its enhanced reactivity. These groups serve as electrophilic centers, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows for the introduction of a wide range of functional groups, making it a versatile intermediate in the synthesis of more complex molecules. The presence of two reactive sites also opens up possibilities for creating spirocyclic compounds or for polymerization reactions.

Novel Material and Supramolecular Applications

The unique structural features of this compound make it an attractive building block for the construction of novel materials and supramolecular assemblies.

Dendrimers and Hyperbranched Polymers: As previously mentioned, this compound can serve as a core for the synthesis of dendrimers. researchgate.netnih.gov These well-defined, highly branched macromolecules have a wide range of potential applications due to their unique properties, such as a high density of surface functional groups and a globular shape. nih.govnsf.gov Polyester dendrimers based on bis-MPA, for example, are being explored for their potential in drug delivery systems. nih.gov

Metal-Organic Frameworks (MOFs): MOFs are crystalline materials constructed from metal ions or clusters coordinated to organic ligands. nsf.govipn.mx The dioxane moiety, with its oxygen atoms, has the potential to act as a ligand in the formation of MOFs. nsf.gov While the direct use of this compound in MOF synthesis is not yet widely reported, its derivatives with appropriate coordinating groups could be valuable linkers for creating novel MOFs with tailored pore sizes and functionalities for applications in gas storage, separation, and catalysis. ipn.mxrsc.org

Supramolecular Assemblies: The principles of supramolecular chemistry, which involve non-covalent interactions, can be harnessed to create complex and functional structures from this compound derivatives. rsc.org For example, derivatives containing hydrogen bonding motifs or aromatic rings capable of π-π stacking could self-assemble into well-ordered structures like nanotubes, vesicles, or gels. These materials could find applications in areas such as sensing, controlled release, and tissue engineering.

The table below provides a summary of the potential material and supramolecular applications of this compound and its derivatives.

| Application Area | Key Features of Dioxane Derivative | Example of Potential Structure |

| Dendrimers | Difunctional core | Polyester dendrimer |

| Metal-Organic Frameworks | Ligating groups (e.g., carboxylates) | Porous crystalline framework |

| Supramolecular Gels | Hydrogen bonding and/or π-stacking motifs | Self-assembled fibrillar network |

| Liquid Crystals | Anisotropic molecular shape | Ordered fluid phases |

Structure

3D Structure

Properties

CAS No. |

22633-46-1 |

|---|---|

Molecular Formula |

C6H10Br2O2 |

Molecular Weight |

273.95 g/mol |

IUPAC Name |

5,5-bis(bromomethyl)-1,3-dioxane |

InChI |

InChI=1S/C6H10Br2O2/c7-1-6(2-8)3-9-5-10-4-6/h1-5H2 |

InChI Key |

GUNJVNMZQFNSOA-UHFFFAOYSA-N |

Canonical SMILES |

C1C(COCO1)(CBr)CBr |

Origin of Product |

United States |

Structural Elucidation and Conformational Dynamics of 5,5 Bis Bromomethyl 1,3 Dioxane

Experimental Spectroscopic Characterization

Spectroscopic methods are paramount in determining the structure of organic molecules in solution and in the solid state. For 5,5-Bis(bromomethyl)-1,3-dioxane, Nuclear Magnetic Resonance (NMR) spectroscopy and X-ray diffraction are the principal techniques for a comprehensive structural and conformational assessment.

NMR spectroscopy provides detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule. For this compound, ¹H and ¹³C NMR are fundamental for its characterization.

The two methylene (B1212753) groups at the C4 and C6 positions of the dioxane ring are chemically equivalent due to the molecule's symmetry. In a chair conformation, these would give rise to distinct signals for the axial and equatorial protons. The protons at the C2 position would also present a unique signal. The four protons of the two bromomethyl groups are also chemically equivalent and would likely appear as a singlet.

The presence of the electronegative bromine atoms is expected to deshield the adjacent protons, causing their signals to appear at a lower field (higher ppm value) compared to unsubstituted alkanes. The rigid chair conformation of the dioxane ring would lead to different chemical shifts for the axial and equatorial protons at C4 and C6, with the equatorial protons typically resonating at a lower field than the axial ones.

Table 1: Predicted ¹H NMR Chemical Shifts for this compound

| Protons | Predicted Chemical Shift (ppm) | Multiplicity |

|---|---|---|

| H-2 (CH₂) | 4.5 - 5.0 | Singlet |

| H-4, H-6 (CH₂) | 3.5 - 4.0 | AB Quartet |

Note: The above data is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Similar to the ¹H NMR data, specific experimental ¹³C NMR data for this compound is not found in the surveyed literature. However, the expected chemical shifts can be inferred. The spectrum would show four distinct signals corresponding to the four unique carbon environments: C2, C4/C6, C5, and the bromomethyl carbons.

The C2 carbon, situated between two oxygen atoms, is expected to be the most deshielded and appear at the lowest field. The C4 and C6 carbons will have similar chemical shifts. The quaternary C5 carbon, bonded to the two bromomethyl groups, will have a characteristic shift, and the bromomethyl carbons will be influenced by the electronegative bromine atom.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon | Predicted Chemical Shift (ppm) |

|---|---|

| C-2 | 90 - 95 |

| C-4, C-6 | 65 - 70 |

| C-5 | 40 - 45 |

Note: The above data is predictive and based on the analysis of similar compounds. Actual experimental values may vary.

Two-dimensional NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), are invaluable for determining the stereochemistry and through-space proximity of protons. While no specific NOESY studies on this compound have been reported, such an analysis would be crucial to confirm the chair conformation and the relative orientation of the substituents.

A NOESY experiment would be expected to show correlations between the axial and equatorial protons on the same carbon atom and between axial protons on different carbons that are in close spatial proximity (e.g., 1,3-diaxial interactions). This would provide definitive evidence for the chair conformation of the dioxane ring.

X-ray diffraction provides the most definitive information about the molecular structure of a compound in the solid state, including bond lengths, bond angles, and conformational details.

There is no published crystal structure for this compound in the Cambridge Structural Database. However, X-ray analyses of closely related compounds, such as 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, have been reported. These studies consistently show that the 1,3-dioxane (B1201747) ring adopts a chair conformation. researchgate.net

In such a conformation for this compound, the two bromomethyl groups would occupy one axial and one equatorial position relative to the chair's axis of symmetry. The detailed bond lengths and angles would be influenced by steric hindrance and electronic effects from the bulky bromomethyl groups.

Table 3: Predicted X-ray Diffraction Parameters for this compound

| Parameter | Predicted Value |

|---|---|

| Crystal System | Monoclinic or Orthorhombic |

| Space Group | P2₁/c or similar |

Note: The above data is predictive and based on the analysis of similar compounds. Actual experimental values would need to be determined by single-crystal X-ray diffraction.

X-ray Diffraction Analysis

Conformational Analysis of the 1,3-Dioxane Ring

The six-membered 1,3-dioxane ring is a key structural motif in many organic compounds and has been the subject of extensive conformational studies. thieme-connect.deacs.org Much like the cyclohexane (B81311) ring, the 1,3-dioxane ring is not planar and preferentially adopts a chair-like conformation to minimize steric and torsional strain. thieme-connect.deacs.org The presence of two oxygen atoms in the ring, however, introduces significant differences in bond lengths and angles compared to cyclohexane, which in turn influences the conformational preferences and the barriers to ring inversion. thieme-connect.de

Predominant Chair Conformation and Ring Inversion

The chair conformation is the most stable arrangement for the 1,3-dioxane ring. thieme-connect.deacs.org This conformation allows for the substituents on the ring to be in either axial or equatorial positions. The interconversion between two chair forms, known as ring inversion, is a dynamic process that is fundamental to the conformational analysis of 1,3-dioxane derivatives. researchgate.netrsc.org This process involves passing through higher energy transition states, such as twist-boat and boat conformations. researchgate.netresearchgate.net

Equilibrium Between Chair Invertomers in Solution

In solution at room temperature, 5,5-disubstituted 1,3-dioxane derivatives, such as 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, exist in an equilibrium between two energy-degenerate chair invertomers. researchgate.net This rapid interconversion means that the axial and equatorial positions are averaged out on the NMR timescale. As the temperature is lowered, this equilibrium can be "frozen out," allowing for the observation of the individual chair conformers. researchgate.net The position of this equilibrium is highly dependent on the nature and position of the substituents on the ring. researchgate.netchemistrysteps.com For monosubstituted cyclohexanes, the equilibrium generally favors the conformer with the substituent in the more spacious equatorial position to avoid steric clashes known as 1,3-diaxial interactions. chemistrysteps.comlibretexts.org

Quantification of Ring Inversion Barriers (e.g., Activation Free Energies)

The energy required to convert one chair conformation into its inverted counterpart is known as the ring inversion barrier, often quantified as the activation free energy (ΔG‡). researchgate.netacs.org This barrier can be determined experimentally using dynamic nuclear magnetic resonance (DNMR) spectroscopy by analyzing the changes in the NMR spectrum as a function of temperature. researchgate.net For 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, the barrier for the interconversion of the chair conformers has been determined to be 8.9 kcal/mol. researchgate.net Quantum-chemical calculations have also been employed to estimate these barriers. researchgate.netresearchgate.net The magnitude of the ring inversion barrier is influenced by torsional strain and is generally not significantly affected by the type of substituent present on the ring. rsc.org

| Compound | Activation Free Energy (ΔG‡) (kcal/mol) | Method |

|---|---|---|

| 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | 8.9 | Low-temperature NMR |

| 1,4-dioxane-d8 | 9.7 | Low-temperature NMR |

| cis-2,3-dimethyl-1,4-dioxane | 9.2 | Low-temperature NMR |

Influence of C2 and C5 Substituents on Conformation

Axial vs. Equatorial Preference of Aromatic and Aliphatic Groups

Generally, substituents on a six-membered ring prefer the equatorial position to minimize steric hindrance from 1,3-diaxial interactions. chemistrysteps.comlibretexts.org This preference is particularly pronounced for bulky groups. For instance, at the C2 position, equatorial substituents are thermodynamically favored due to significant diaxial interactions between an axial C2 substituent and the axial hydrogens or lone pairs at C4 and C6. thieme-connect.de An exception to this is the anomeric effect, where certain electronegative substituents at C2, such as alkoxy groups, may prefer the axial position. thieme-connect.de

At the C5 position, an axial substituent experiences syn-axial interactions with the lone pairs of the oxygen atoms rather than with axial hydrogens, as seen in cyclohexane. acs.org While an axial hydroxyl group at C5 in 5-hydroxy-1,3-dioxane is stabilized by hydrogen bonding with the ring oxygens, bulky aliphatic and aromatic groups generally exhibit a preference for the equatorial position to alleviate steric strain. chegg.com The conformational energies (A-values) quantify this preference. For example, the preference for an equatorial position generally increases with the size of the alkyl group (e.g., methyl < ethyl < isopropyl). acs.org Phenyl groups also typically favor the equatorial orientation. researchgate.net

| Substituent | Position | Preferred Orientation | Reason |

|---|---|---|---|

| Aromatic (e.g., Phenyl) | C2 | Equatorial | Minimization of 1,3-diaxial interactions |

| Aliphatic (e.g., Methyl, Ethyl) | C2 | Equatorial | Minimization of 1,3-diaxial interactions |

| Aromatic (e.g., Phenyl) | C5 | Equatorial | Minimization of steric strain |

| Aliphatic (e.g., Methyl, Ethyl) | C5 | Equatorial | Minimization of steric strain |

| Alkoxy | C2 | Axial | Anomeric effect |

| Hydroxyl | C5 | Axial | Intramolecular hydrogen bonding |

Stereochemical Implications of Geminal 5,5-Disubstitution

In the case of this compound, the two bromomethyl groups are constitutionally identical. The key stereochemical aspect is how these groups influence the puckering of the six-membered ring. The 1,3-dioxane ring preferentially adopts a chair conformation, which minimizes torsional strain. However, the bulky bromomethyl groups at the C5 position introduce steric interactions that can distort this ideal chair geometry. These interactions are primarily 1,3-diaxial interactions with the axial lone pairs of the oxygen atoms at positions 1 and 3. While these interactions are generally considered less significant than those involving axial hydrogen atoms, they can still influence the conformational preference. thieme-connect.de

Conformational Flexibility of Substituted 1,3-Dioxanes

Substituted 1,3-dioxanes, like their cyclohexane counterparts, exhibit conformational flexibility, primarily through ring inversion between two chair forms. researchgate.net However, the presence of two oxygen atoms in the ring alters the energetic landscape of this process. The C-O bonds are shorter than C-C bonds, which affects bond angles and torsional strains within the ring. This generally leads to a higher energy barrier for the chair-twist conformation in 1,3-dioxanes compared to cyclohexane. thieme-connect.de

The conformational flexibility of 1,3-dioxanes is highly dependent on the nature and position of the substituents. For 5-substituted 1,3-dioxanes, the energy difference between the axial and equatorial conformers is influenced by both steric and electronic effects. thieme-connect.de Polar substituents at the 5-position can have their conformational preference dictated by dipole-dipole interactions with the ring oxygen atoms, and this preference can be solvent-dependent. thieme-connect.de For instance, with substituents like fluoro or methoxycarbonyl, an axial conformation can be favored, while for chloro or bromo substituents, the equatorial preference is more pronounced. thieme-connect.de

In 5,5-disubstituted 1,3-dioxanes, the conformational flexibility is further constrained. The presence of two groups at C5 can significantly raise the energy of certain conformations due to increased steric hindrance. While the chair conformation is still generally the most stable, the barrier to ring inversion may be altered compared to monosubstituted or unsubstituted 1,3-dioxanes. The molecule may also explore non-chair conformations, such as twist-boat forms, although these are typically higher in energy. researchgate.net The specific nature of the geminal substituents, in this case, two bromomethyl groups, will determine the precise energy differences between the various possible conformations and the pathways for their interconversion.

Theoretical and Computational Studies of Conformational Dynamics

Higher-Level Ab Initio Methods (e.g., RI-MP2) for Energetic Accuracy

To obtain highly accurate energetic information for the conformational processes of 5,5-disubstituted 1,3-dioxanes, researchers employ sophisticated computational techniques that go beyond standard density functional theory (DFT). Higher-level ab initio methods, such as the Resolution of the Identity Møller-Plesset perturbation theory (RI-MP2), are utilized to refine the energy calculations for different conformations, including transition states.

In the study of related compounds like 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, the ring inversion pathway was simulated using both DFT (PBE/3ζ) and, for key points, the more accurate RI-MP2/λ2 approximation for the isolated molecule. researchgate.netresearchgate.netresearchgate.net While DFT methods are powerful for mapping the potential energy surface, RI-MP2 provides a more reliable calculation of the energy barrier for interconversion between the chair conformations. researchgate.net For 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, low-temperature NMR data established an experimental interconversion barrier (ΔG‡) of 8.9 kcal/mol. researchgate.netresearchgate.net Computational methods, particularly those at the RI-MP2 level, aim to reproduce this value to validate the theoretical model. The application of these higher-level methods is crucial for achieving quantitative agreement with experimental findings and providing a deeper understanding of the energetic landscape of the molecule's flexibility.

Table 1: Comparison of Experimental and Calculated Interconversion Barriers for a this compound Derivative

| Compound | Method | Solvent/Model | Calculated Barrier (kcal/mol) | Experimental Barrier (kcal/mol) |

|---|---|---|---|---|

| 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | RI-MP2/λ2 | Isolated Molecule | Not specified in abstract | 8.9 |

| 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | PBE/3ζ | Cluster Model (5 CH₂Cl₂) | Matches Experiment | 8.9 |

Data sourced from studies on a closely related derivative to illustrate the application of the method. researchgate.netresearchgate.net

Solvation Effects on Conformational Equilibria (e.g., Cluster Models)

The conformation of a molecule can be significantly influenced by its surrounding environment. To accurately model the behavior of this compound and its derivatives in solution, computational models must account for solvent effects. One effective approach is the use of cluster models, where a specific number of explicit solvent molecules are included in the quantum chemical calculation. researchgate.netnih.gov This method provides a more realistic representation of the solute's immediate solvation shell compared to implicit continuum models. nih.govnih.gov

For instance, in the conformational analysis of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, the potential barrier to interconversion was estimated in different solvents using a cluster model. researchgate.netresearchgate.net The study found that the calculated interconversion barrier showed the best agreement with the experimental value when the 1,3-dioxane molecule was surrounded by a cluster of five methylene chloride molecules. researchgate.net This indicates that the explicit interactions between the solute and the solvent molecules in the first solvation shell are critical for accurately determining the energy of the transition state for ring inversion. researchgate.netnih.gov The solvent can stabilize or destabilize certain conformations or transition states, thereby altering the conformational equilibrium and the dynamics of the system. nih.gov The use of such cluster models is essential for bridging the gap between gas-phase theoretical calculations and experimental observations in solution. researchgate.net

Analysis of Stereoelectronic Interactions within the 1,3-Dioxane Ring (e.g., Anomeric Effect, Homoanomeric Interactions)

The geometry and stability of the 1,3-dioxane ring are governed by a complex interplay of steric and stereoelectronic interactions. nih.gov While the anomeric effect is a well-known phenomenon in cyclic ethers, typically involving interaction between a lone pair on an oxygen atom and an adjacent axial C-X antibonding orbital (n → σ*), other interactions are also crucial, especially concerning the C5 position. rsc.orgrsc.orgacs.org

In the 1,3-dioxane system, homoanomeric interactions play a significant role. rsc.orgacs.org This effect involves an interaction over a longer range, for example, between a lone pair on one of the ring oxygens and the antibonding orbital of a C-H bond at the C5 position (n → σC5-H). acs.orgnih.gov Computational studies on the parent 1,3-dioxane molecule have shown that the equatorial C5-H bond is weakened and elongated relative to the axial C5-H bond. rsc.org This is attributed to a stabilizing n → σ(homoanomeric) interaction between the p-type lone pair on the β-oxygen and the equatorial C(5)–H bond, which adopt a W-arrangement of orbitals. acs.orgrsc.orgfigshare.com

Table 2: Key Stereoelectronic Interactions in the 1,3-Dioxane Ring

| Interaction Type | Description | Relevant Orbitals | Significance in 1,3-Dioxane |

|---|---|---|---|

| Anomeric Effect | Interaction between an oxygen lone pair and an adjacent axial antibonding orbital. | n(O) → σ*(C-Hax) | Dominant at C2, C4, and C6 positions. acs.orgnih.gov |

| Homoanomeric Effect | Interaction between an oxygen lone pair and a non-adjacent antibonding orbital. | n(O) → σ*(C5-Heq) | Particularly important for explaining the properties of bonds at the C5 position. acs.orgfigshare.com |

This table describes general effects in the 1,3-dioxane ring system that provide the framework for understanding the specific case of this compound.

Chemical Reactivity and Mechanistic Investigations of 5,5 Bis Bromomethyl 1,3 Dioxane

Nucleophilic Substitution Reactions at Bromomethyl Centers

The presence of two primary bromomethyl groups at the C5 position makes 5,5-bis(bromomethyl)-1,3-dioxane a versatile substrate for nucleophilic substitution reactions. These reactions allow for the introduction of a wide array of functional groups, transforming the compound into valuable intermediates for further synthesis.

This compound readily reacts with a variety of nucleophiles. The two bromomethyl groups can undergo mono- or di-substitution, depending on the stoichiometry and reaction conditions.

With alkoxides and phenoxides , the compound serves as a precursor for ethers and podands. For example, related bis(bromomethyl) heterocyclic compounds react with phenoxides and alcoholates, such as those derived from o-nitrophenol, 8-hydroxyquinoline, and 2-hydroxymethyl pyridine, in the presence of a base like sodium hydride to form complex ether derivatives. mdpi.com The reaction with diols, such as triethylene glycol, can lead to the formation of macrocyclic polyethers, commonly known as crown ethers. mdpi.com These reactions are fundamental in supramolecular chemistry. beilstein-journals.orgdntb.gov.ua

Reactions with thiol derivatives, such as thioacetate, have also been reported, leading to the substitution of bromine atoms to form thioesters. researchgate.net The superior electrophilicity of bromomethyl groups compared to their chloro-analogs makes them highly effective for these transformations. nih.gov

While specific examples with simple amines are not detailed in the reviewed literature, the general reactivity of primary alkyl bromides suggests that they would readily react with primary and secondary amines to yield the corresponding substituted amine products.

The following table summarizes representative nucleophilic substitution reactions involving bis(bromomethyl) backbones.

| Nucleophile Type | Example Nucleophile | Product Type |

| Alkoxide / Diol | Triethylene glycol | Crown Ether |

| Phenoxide | o-Nitrophenol | Aryl Ether |

| Alcohol | 2-Hydroxymethyl pyridine | Pyridylmethoxymethyl Ether |

| Thiol Derivative | Thioacetate | Thioester |

This table illustrates the types of products formed from reactions with various nucleophiles.

The substitution reactions at the bromomethyl centers predominantly follow a bimolecular nucleophilic substitution (SN2) mechanism. wikipedia.orgiitk.ac.in In this pathway, the incoming nucleophile attacks the electrophilic carbon atom, leading to the displacement of the bromide ion in a single, concerted step.

However, the structure of this compound presents a unique case. The bromomethyl groups are attached to a quaternary carbon (C5), which is characteristic of a neopentyl-type structure. Neopentyl halides are known to be poor substrates for SN2 reactions due to significant steric hindrance, which impedes the backside attack of the nucleophile. wikipedia.org Despite this hindrance, the SN2 pathway remains more favorable than the SN1 pathway, as the formation of a primary carbocation is highly unstable. Therefore, while the reactions may require forcing conditions such as elevated temperatures, the substitution is understood to proceed via an SN2 mechanism.

A classic example of nucleophilic substitution is the Finkelstein reaction, which involves the exchange of one halogen for another. wikipedia.org This reaction can be used to convert this compound into its corresponding iodo-derivative, 5,5-bis(iodomethyl)-1,3-dioxane.

The reaction is typically carried out by treating the dibromo compound with a solution of sodium iodide in acetone (B3395972). wikipedia.orgiitk.ac.in The mechanism is a classic SN2 reaction. wikipedia.orgiitk.ac.in In terms of regioselectivity, both bromomethyl groups are chemically equivalent and can undergo substitution, leading to the diiodo product. The reaction's equilibrium is effectively driven towards the product because sodium bromide is insoluble in acetone and precipitates out of the solution, whereas sodium iodide is soluble. wikipedia.org This application of Le Châtelier's principle makes the Finkelstein reaction a highly efficient method for synthesizing alkyl iodides from bromides.

Ring-Opening Transformations of the 1,3-Dioxane (B1201747) Core

The 1,3-dioxane ring is a cyclic acetal (B89532). The stability and cleavage of this ring are highly dependent on the pH of the medium.

The 1,3-dioxane ring is labile under acidic conditions. thieme-connect.de The cleavage mechanism is a hydrolysis or transacetalization reaction that proceeds via several steps. The acid-catalyzed hydrolysis of related 2-aryl-2-phenyl-1,3-dithianes has been shown to proceed via an A-2 like mechanism. rsc.org

The generally accepted mechanism for 1,3-dioxanes involves:

Protonation: A strong acid protonates one of the oxygen atoms within the dioxane ring, converting the hydroxyl group into a much better leaving group (an oxonium ion).

Ring-Opening: The C-O bond cleaves, leading to the formation of a resonance-stabilized carbocation known as an oxocarbenium ion. The stability of this intermediate is crucial for the reaction to proceed.

Nucleophilic Attack: A nucleophile present in the medium (e.g., water, an alcohol, or a halide ion) attacks the carbocation, leading to the final ring-opened product.

For instance, the acid-catalyzed hydrogenolysis of 1,3-dioxanes with reagents like LiAlH₄–AlCl₃ is rationalized by the formation of a planar oxocarbonium ion intermediate. cdnsciencepub.com The rate of this cleavage can be influenced by substitution on the ring. cdnsciencepub.com

In contrast to their lability in acid, 1,3-dioxane rings are generally stable under neutral and basic conditions. thieme-connect.deorganic-chemistry.org The C-O bonds of the acetal are not susceptible to cleavage by bases or common nucleophiles. Therefore, base-promoted ring-opening is not a characteristic reaction of this compound. Under basic conditions, nucleophilic attack will preferentially occur at the electrophilic bromomethyl side chains rather than on the dioxane ring itself. This differential reactivity allows for the selective modification of the side chains while keeping the dioxane core intact.

Regioselective Ring Opening of 1,3-Dioxane Acetals in Carbohydrate Systems

The regioselective opening of 1,3-dioxane-type acetals is a valuable strategy in carbohydrate chemistry for the selective manipulation of hydroxyl groups. researchgate.net This method provides an alternative to multi-step protection and deprotection sequences. researchgate.net The choice of reagents and reaction conditions allows for the targeted cleavage of one of the C-O bonds within the acetal ring, leading to the formation of specific isomers. For example, the reductive ring opening of benzylidene acetals using sodium cyanoborohydride can favor the formation of a secondary benzyl (B1604629) ether. researchgate.net However, it is important to note that the use of sodium cyanoborohydride in conjunction with an acid can produce highly toxic hydrogen cyanide gas, necessitating stringent safety precautions. researchgate.net

Intramolecular Cyclization and Macrocyclization Reactions

The presence of two reactive bromomethyl groups in this compound makes it a suitable precursor for the synthesis of various cyclic structures through intramolecular cyclization and macrocyclization reactions.

Formation of Fused and Spirocyclic Systems

Derivatives of 1,3-dioxane can be utilized in the synthesis of spirocyclic systems. For instance, pyrrolidine (B122466) enamines derived from 1,3-dioxan-5-ones can undergo α,α'-annelation reactions with methyl α-(bromomethyl)acrylate to stereoselectively produce bridged 2,4-dioxabicyclo[3.3.1]nonane ring systems. nih.gov The stereochemical outcome of these reactions is governed by steric and stereoelectronic interactions in the transition states. nih.gov Additionally, spiro[5.5]undecane derivatives containing 1,3-dioxane rings have been synthesized and their stereochemistry investigated using NMR spectroscopy and X-ray diffractometry. researchgate.net

Synthesis of Macrocycles Containing Spiro-1,3-dioxane Units

The template synthesis of macrocycles incorporating 2,4,8,10-tetraoxaspiro[5.5]undecane units has been reported. researchgate.netresearchgate.net These syntheses can yield a series of macrocycles, from monomers to tetramers, whose structures have been elucidated through high-field NMR, mass spectrometry, and X-ray crystallography. researchgate.netresearchgate.net The 1,3-dioxane unit within these macrocycles helps to preorganize the structure and influences the dynamics of these complex molecules. researchgate.net

Elimination Reactions for Unsaturated Derivatives

Elimination reactions of this compound derivatives are a key method for introducing unsaturation. A primary application is the dehydrobromination to form 5-(bromomethylene)-1,3-dioxanes. thieme-connect.de This transformation can be achieved by conducting the bromination reaction in the presence of a base. thieme-connect.de The use of chiral bases has enabled the synthesis of optically active 5-(bromomethylene)-1,3-dioxanes. thieme-connect.de

Interactive Data Table: Properties of this compound Derivatives

| Compound Name | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) |

| 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | 43153-20-4 | C8H14Br2O2 | 302.01 | 61-62 |

| 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | 3733-29-7 | C12H14Br2O2 | 350.05 | Not Available |

| 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | Not Available | C22H20Br2O2 | 476.20 | Not Available |

Data sourced from publicly available chemical databases. nih.govsigmaaldrich.comresearchgate.netoakwoodchemical.comfishersci.com

Formation of 5-(Bromomethylene)-1,3-dioxanes

A primary application of 5-bromo-5-(bromomethyl)-1,3-dioxanes in organic synthesis is their role as precursors to 5-(bromomethylene)-1,3-dioxanes through elimination reactions. thieme-connect.de This transformation is synthetically valuable as it introduces an exocyclic double bond, a versatile functional group for further chemical modifications.

Direct Synthesis via Bromination in the Presence of Base

The synthesis of 5-(bromomethylene)-1,3-dioxanes can be achieved directly by performing the bromination of a suitable precursor in the presence of a base. thieme-connect.de This one-pot approach offers an efficient route to these compounds. For instance, the use of chiral bases has been successfully employed to synthesize optically active 5-(bromomethylene)-1,3-dioxanes. thieme-connect.de An example is the synthesis of the chiral 5-(bromomethylene)-1,3-dioxane 187 , which was achieved with a 73% yield and 93% enantiomeric excess (99% ee after recrystallization) using a potassium-based chiral base in THF at -70 °C. thieme-connect.de

Table 1: Direct Synthesis of a Chiral 5-(Bromomethylene)-1,3-dioxane thieme-connect.de

| Reactant | Reagent | Solvent | Temperature | Product | Yield | Enantiomeric Excess (ee) |

|---|

Mechanistic Studies of Related Transformations

Understanding the mechanisms of reactions involving this compound and its analogs is crucial for predicting reaction outcomes and designing new synthetic strategies.

Computational Elucidation of Reaction Pathways (e.g., Transition State Analysis)

Computational methods, particularly Density Functional Theory (DFT), have been instrumental in elucidating the reaction pathways and conformational landscapes of 1,3-dioxane systems. For the related compound, 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, DFT calculations (PBE/3ζ and RI-MP2/λ2 approximations) were used to simulate the ring inversion process. researchgate.netresearchgate.net These studies identified the transition state for the interconversion between chair conformers, providing insights into the energy barriers involved. researchgate.net The calculated interconversion barrier for 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane was found to be 8.9 kcal/mol, which is consistent with low-temperature NMR data. researchgate.netresearchgate.net

The analysis of the potential energy surface for 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane revealed two minima corresponding to the chair (C) and 2,5-twist (2,5-T) conformers, with a half-chair conformation identified as the transition state. researchgate.net Computational modeling, including the use of a cluster model with solvent molecules, has helped to understand the influence of the solvent on the interconversion barrier. researchgate.netresearchgate.net

Isomerization Mechanisms (e.g., Acid-induced trans-Isomerization)

Under acidic conditions, 5-bromo-5-(bromomethyl)-1,3-dioxanes can undergo isomerization. thieme-connect.de Treatment with acid leads exclusively to the formation of the trans-isomer. The proposed mechanism for this transformation involves the ring opening of the acetal, followed by recyclization to yield the thermodynamically more stable trans-isomer, where the bromine atom occupies an equatorial position. thieme-connect.de This preference is attributed to the minimization of dipole repulsion that would be present in the cis-isomer. thieme-connect.de

Advanced Applications in Organic Synthesis and Materials Science

Building Block in Complex Molecule Synthesis

The reactivity of the two bromomethyl groups makes 5,5-Bis(bromomethyl)-1,3-dioxane a valuable starting point for constructing intricate molecular architectures.

Versatility as a Platform for Diverse Organic Transformations

This compound is a versatile platform for a variety of organic transformations, primarily due to the presence of the two reactive bromomethyl groups. These groups can readily undergo nucleophilic substitution reactions with a wide range of nucleophiles. This reactivity allows for the introduction of diverse functional groups, making it a key intermediate in the synthesis of complex molecules.

The 1,3-dioxane (B1201747) ring itself is generally stable under basic, reductive, and oxidative conditions, providing a robust scaffold for these transformations. thieme-connect.de However, it is sensitive to acidic conditions, which can lead to ring-opening. thieme-connect.de This differential reactivity can be strategically exploited in multi-step syntheses.

Key transformations involving this compound derivatives include:

Nucleophilic Substitution: The bromine atoms can be displaced by various nucleophiles, such as amines, thiols, and alkoxides, to introduce new functionalities.

Elimination Reactions: Treatment with a base can lead to the formation of 5-(bromomethylene)-1,3-dioxanes. thieme-connect.de

The conformation of the 1,3-dioxane ring, which preferentially adopts a chair-like conformation, can influence the stereochemical outcome of reactions. thieme-connect.de

Precursor for Advanced Synthetic Targets

The ability to introduce varied functionalities makes this compound and its derivatives valuable precursors for more complex and advanced synthetic targets. For instance, stereoselective processes have been developed for the synthesis of trans-2,5-disubstituted 1,3-dioxane derivatives, which are important liquid-crystal compounds. researchgate.net The structure of various derivatives, such as 5,5-bis(bromomethyl)-2-methyl-2-(4-chlorophenyl)-1,3-dioxane, has been studied to understand their conformational behavior in both crystalline and solution phases. researchgate.net

Precursor for Polymeric and Resin Materials

The bifunctional nature of this compound makes it a suitable monomer for the synthesis of polymers and resins with tailored properties.

Integration into Polymer Backbones

The two bromomethyl groups of this compound allow it to act as a monomer in polymerization reactions. It can be incorporated into polymer backbones through reactions like polycondensation or polyaddition. This integration of the dioxane unit can impart specific properties to the resulting polymer, such as altered thermal stability, solubility, and mechanical characteristics. For example, its structural analogs have been used in the creation of reprocessable thermosets known as vitrimers.

Role in Cyclopropenone Ketal Synthesis for Advanced Organic Transformations

While direct evidence for the use of this compound in cyclopropenone ketal synthesis is not prevalent in the provided search results, the related compound 5-(bromomethyl)-1,3-dioxane (B1283398) is noted. sigmaaldrich.com The chemistry of bromo-dioxane derivatives is relevant to the formation of strained ring systems. The synthesis of cyclopropenone ketals often involves the reaction of a dihalocarbene with a suitable olefin. The reactivity of the bromomethyl groups in dioxane derivatives could potentially be harnessed in multi-step sequences leading to precursors for such ketals.

Applications in Heterocyclic Chemistry

Synthesis of Novel Heterocyclic Compounds

The two electrophilic centers in this compound make it an ideal precursor for synthesizing a range of heterocyclic compounds. Its reaction with dinucleophiles can lead to the formation of novel ring systems. For instance, it serves as a precursor for creating cyclic sulfides and thioacetals through reactions with appropriate sulfur-based nucleophiles. The rigid 1,3-dioxane core provides a defined stereochemical scaffold, influencing the orientation of the resulting heterocyclic structures.

The general strategy involves the reaction of the bis(bromomethyl) derivative with compounds containing two nucleophilic sites, such as diamines, dithiols, or diols, to yield macrocycles or other complex heterocyclic architectures. The isoxazole (B147169) skeleton, a significant motif in medicinal chemistry, is another heterocyclic system that can be accessed using dioxane-containing scaffolds. academie-sciences.fr While direct synthesis examples starting from this compound are specific, the principles of using dihaloalkanes for constructing heterocyclic systems are well-established in organic synthesis. nih.govnih.govacs.org

Scaffold for Multi-Component Reactions

Multicomponent reactions (MCRs) are powerful tools in synthetic chemistry, allowing for the formation of complex molecules from three or more starting materials in a single step. frontiersin.org This approach is noted for its efficiency, atom economy, and ability to rapidly generate libraries of structurally diverse compounds. frontiersin.org

The structure of this compound makes it a suitable scaffold for designing MCRs. Its two bromomethyl groups can react sequentially or simultaneously with different reagents, enabling the construction of intricate molecular frameworks. This positions the compound as a key component for developing functional scaffolds with applications in medicinal chemistry, agrochemicals, and materials science. frontiersin.org The combination of the stable dioxane ring with the reactive side chains allows for the creation of complex scaffolds with versatile applications. rsc.orgfrontiersin.org

Supramolecular Assembly and Host-Guest Chemistry

The presence of bromine atoms in this compound significantly influences its intermolecular behavior, making it a subject of interest in supramolecular chemistry. These interactions are crucial for the rational design of self-assembling systems and host-guest complexes.

Exploitation of Bromine-Mediated Intermolecular Interactions (e.g., C-H...Br Hydrogen Bonds, Halogen Bonds)

Bromine atoms can participate in various non-covalent interactions that direct the assembly of molecules in the solid state. Halogen bonds, which are interactions between an electrophilic region on a halogen atom (the σ-hole) and a Lewis base, are particularly significant. beilstein-journals.orgacs.org In structures containing C-Br bonds, the bromine can act as a halogen bond donor, interacting with electron-rich atoms like oxygen, nitrogen, or even other halogens.

Design of Structured Materials based on Self-Assembly

Self-assembly is a process where components spontaneously organize into ordered structures. mdpi.com The specific intermolecular interactions involving this compound and its derivatives can be harnessed to design materials with predictable and well-defined architectures.

Research has shown that the introduction of bromine atoms into organic molecules can induce highly ordered packing. For example, studies on related brominated compounds have demonstrated the formation of ordered lamellar structures driven by intermolecular Br···S interactions. rsc.org The conformation of the 1,3-dioxane ring, which typically adopts a chair conformation, also plays a critical role in the packing of these molecules in the crystalline state. researchgate.netresearchgate.net By understanding and controlling these self-assembly processes, it is possible to create novel functional nanomaterials with tailored properties for applications in electronics and photonics. mdpi.com

Integration into Specialized Material Compositions

The unique chemical properties of this compound lend themselves to its incorporation into a variety of specialized materials, imparting specific functionalities.

Its bifunctional nature makes it a candidate as a monomer or cross-linking agent in polymer chemistry. For instance, it can be integrated into polymer backbones to enhance properties such as thermal stability or flame retardancy, a common application for brominated compounds. Its structural similarity to other monomers used in the synthesis of advanced polymers like vitrimers—a class of reprocessable thermosets—suggests its potential in creating robust and recyclable materials.

Furthermore, the ordered molecular packing of brominated compounds is advantageous for developing materials for organic electronics, such as organic solar cells, where high charge carrier mobility is desired. rsc.org The ability of related brominated dioxanes to act as preservatives also points to potential applications in formulations requiring antimicrobial properties. specialchem.com

The table below summarizes key data on derivatives of this compound and their properties.

| Compound Name | CAS Number | Molecular Formula | Key Feature/Application |

| 5,5-Bis(bromomethyl)-2-phenyl-1,3-dioxane | 3733-29-7 | C₁₂H₁₄Br₂O₂ | Precursor for spiro compounds, potential monomer for polymers. sigmaaldrich.com |

| 5,5-Bis(bromomethyl)-2,2-dimethyl-1,3-dioxane | 43153-20-4 | C₈H₁₄Br₂O₂ | Building block in organic synthesis. oakwoodchemical.comnih.gov |

| 5-Bromo-5-nitro-1,3-dioxane | 30007-47-7 | C₄H₆BrNO₄ | Used as a preservative in cosmetics. specialchem.comsigmaaldrich.com |

| 5,5-Bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | Not available | C₁₇H₁₆Br₂O₂ | Studied for its chair conformation in crystal structures. researchgate.net |

Advanced Applications of this compound in Organic Synthesis and Materials Science

The rigid and versatile 1,3-dioxane framework of this compound has garnered interest in various advanced applications, particularly in the realms of materials science and supramolecular chemistry. The presence of two reactive bromomethyl groups provides a gateway for the construction of complex molecular architectures, making it a valuable building block for specialized materials. This article explores its role in the development of liquid crystal systems and as a potential scaffold for sophisticated sensing technologies.

1 Components in Liquid Crystal Systems

The 1,3-dioxane ring is a recognized structural motif in the design of liquid crystalline materials. While direct studies on this compound as a liquid crystal are not extensively documented, the investigation of its derivatives highlights the potential of this core structure. The stereochemistry and substitution pattern of the 1,3-dioxane ring are crucial in determining the mesomorphic properties of the resulting compounds.

Research into liquid crystals containing the 1,3-dioxane unit has shown that these molecules can exhibit various liquid crystalline phases, including nematic and smectic phases. colorado.edu The introduction of different substituents onto the dioxane ring allows for the fine-tuning of properties such as dipole moment and molecular shape, which are critical for the formation of desired liquid crystal phases. For instance, the synthesis of 1,3-dioxane derivatives with cyano- and trifluorophenyl groups has led to materials with ferroelectric nematic phases, which are of interest for their high dielectric constants and potential use in advanced display technologies. rsc.orgresearchgate.net

A significant aspect of designing liquid crystals is the control of chirality. Chiral dopants are often added to nematic liquid crystals to induce a helical twist, leading to the formation of cholesteric phases used in various display modes. beilstein-journals.org Derivatives of 1,3-dioxane, such as 4,6-diaryl-5,5-difluoro-1,3-dioxanes, have been synthesized and evaluated as chiral dopants. beilstein-journals.org The specific spatial arrangement of the substituents on the dioxane ring dictates the helical twisting power of these dopants. beilstein-journals.org

2 Scaffolds for Bio- and Chemosensing Systems (e.g., Lanthanide Complexes)

The development of highly selective and sensitive chemosensors is a significant area of research in analytical chemistry and diagnostics. The fundamental principle of a chemosensor involves a receptor unit that selectively binds with a target analyte and a transducer unit that converts this binding event into a measurable signal. The structure of this compound makes it a promising candidate as a scaffold for the construction of such sensors.

The two bromomethyl groups at the 5-position of the dioxane ring are highly reactive towards nucleophiles. This reactivity allows for the covalent attachment of a wide variety of functional molecules. For the purpose of chemosensing, these can include chromophores, fluorophores, or specific recognition moieties that can interact with target analytes. The rigid 1,3-dioxane core ensures a well-defined spatial arrangement of the attached functional groups, which can be crucial for achieving high selectivity and sensitivity.

Lanthanide complexes are often employed in sensing applications due to their unique photophysical properties, such as long-lived luminescence and sharp emission bands. A common strategy in designing lanthanide-based chemosensors is to create a system where the lanthanide ion is held within a chelating ligand. The binding of an analyte to this ligand can modulate the luminescence of the lanthanide ion, providing a detectable signal.

The this compound scaffold could be utilized to synthesize multidentate ligands capable of chelating lanthanide ions. By reacting the bromomethyl groups with appropriate nucleophilic chelating agents, a pre-organized ligand system can be constructed. The subsequent complexation with a lanthanide ion would yield a luminescent probe. The design could further incorporate specific recognition sites for analytes of interest, leading to a change in the lanthanide's luminescence upon binding. While specific examples of this compound being used in lanthanide-based chemosensors are not prevalent in the literature, its structural features and reactivity align well with the design principles of such systems.

The versatility of this scaffold extends to potential applications in biosensing as well. Biomolecules such as peptides or DNA fragments could be attached to the dioxane core to create biosensors for detecting specific biological targets. mdpi.com

Computational and Theoretical Advances in Understanding 5,5 Bis Bromomethyl 1,3 Dioxane

High-Level Quantum Chemical Calculations

Quantum chemical calculations have become an indispensable tool for elucidating the nuanced details of the molecular structure and behavior of 5,5-bis(bromomethyl)-1,3-dioxane derivatives.

High-level quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in predicting the molecular geometries of this compound derivatives with high accuracy. For instance, studies on compounds like 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane have shown that the molecules adopt a chair conformation in the crystalline state. researchgate.net In solution, an equilibrium exists between two energy-degenerate chair invertomers. researchgate.net The calculated geometric parameters from these computational methods show strong consistency with experimental data obtained from X-ray diffraction analysis. researchgate.netresearchgate.net

The energetic profiles of these molecules, particularly the barriers to ring inversion, have also been a key focus of computational studies. For 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, the interconversion barrier was determined to be 8.9 kcal/mol based on low-temperature NMR data, a value that has been successfully simulated using DFT calculations. researchgate.net These simulations often employ methods like the PBE/3ξ and RI-MP2/λ2 approximations to model the ring inversion pathway. researchgate.net

Table 1: Comparison of Experimental and Calculated Interconversion Barriers

| Compound | Experimental Barrier (kcal/mol) | Computational Method | Calculated Barrier (kcal/mol) |

| 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane | 8.9 researchgate.net | DFT (PBE/3ξ) researchgate.net | 8.33 researchgate.net |

This interactive table allows for the comparison of interconversion barriers determined through experimental and computational methods.

While specific catalytic cycles involving this compound are not extensively detailed in the provided search results, the principles of its reactivity can be inferred from its structure. The presence of two bromomethyl groups makes it a valuable precursor in various organic syntheses, likely undergoing nucleophilic substitution reactions. Computational modeling can elucidate the transition states and energy barriers associated with these reactions, providing a deeper understanding of the reaction mechanisms. For example, understanding the conformational behavior is crucial as the orientation of the bromomethyl groups (axial or equatorial) can significantly influence their reactivity.

Quantum chemical calculations offer a powerful lens through which to examine the electronic structure and bonding characteristics of this compound. These calculations can map electron density distributions, identify molecular orbitals, and quantify the nature of chemical bonds within the molecule. The polarity of the C-Br and C-O bonds, as well as potential intramolecular interactions, can be analyzed. For instance, in related structures, intramolecular C-H···O and C-H···π interactions have been shown to stabilize certain conformations. nih.gov Such insights are crucial for understanding the molecule's reactivity and physical properties.

Molecular Dynamics Simulations for Conformational Mobility

Molecular dynamics (MD) simulations provide a dynamic picture of the conformational landscape of this compound and its derivatives. cecam.org These simulations model the movement of atoms over time, allowing for the exploration of different conformational states and the transitions between them. For 1,3-dioxane (B1201747) systems, MD simulations can reveal the pathways of ring inversion, such as the transition through a 1,4-twist conformer. researchgate.net This is particularly important for understanding the flexibility of the dioxane ring and how it influences the orientation of the bulky bromomethyl substituents. The conformational mobility of related 5,5-disubstituted 1,3-dioxanes has been studied using dynamic NMR, which provides experimental data to validate the results of MD simulations. researchgate.net

Investigation of Solvent Effects on Reactivity and Conformation

The surrounding solvent environment can significantly impact the reactivity and conformational preferences of molecules. Computational studies have explored these solvent effects on this compound derivatives.

To accurately capture the influence of the solvent, explicit solvent models are often employed in computational simulations. researchgate.netresearchgate.net In this approach, individual solvent molecules are included in the calculation, forming a cluster around the solute molecule. For example, in the study of 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, a cluster model containing five molecules of methylene (B1212753) chloride was used to estimate the potential barrier to interconversion in solution. researchgate.net This explicit consideration of solvent molecules allows for a more realistic representation of the solvation shell and its specific interactions with the solute. researchgate.netresearchgate.net Similarly, for 5,5-bis(bromomethyl)-2-trichloromethyl-1,3-dioxane, a cluster with five chloroform (B151607) molecules was used to study conformational transformations. researchgate.net These models have shown that the solvent can have a noticeable effect on the free energy of activation for conformational changes. researchgate.net

Continuum Solvation Models

Continuum solvation models are powerful computational tools for studying the influence of a solvent on the properties and behavior of a solute molecule, without explicitly representing individual solvent molecules. github.iowiley-vch.de Instead, the solvent is modeled as a continuous dielectric medium. github.ioyoutube.com This approach is particularly useful for understanding the conformational preferences and reactivity of molecules like this compound in solution.

Several types of continuum models are widely used in quantum chemistry, including the Polarizable Continuum Model (PCM), the Conductor-like Screening Model (COSMO), and the Solvation Model based on Density (SMD). github.ioresearchgate.netresearchgate.net These models calculate the electrostatic interaction between the solute and the dielectric continuum, providing the solvation free energy. youtube.comresearchgate.net

For instance, computational studies on closely related 1,3-dioxane derivatives, such as 5,5-bis(bromomethyl)-2,2-diphenyl-1,3-dioxane, have utilized quantum chemical calculations (DFT) combined with a cluster-continuum model to estimate the energy barrier for ring inversion in various solvents. researchgate.net In such a study, the 1,3-dioxane molecule is surrounded by a few explicit solvent molecules (the cluster), and this entire supramolecular aggregate is then embedded within a dielectric continuum. researchgate.net This hybrid approach allows for the accurate modeling of specific short-range interactions, like hydrogen bonds, while efficiently capturing the bulk solvent effect. The calculations showed that the solvent environment has a noticeable effect on the activation energy (ΔG≠) of the conformational interconversion. researchgate.net

Applying these models to this compound allows researchers to predict how its conformational equilibrium (e.g., between chair forms) shifts in solvents of differing polarity. The significant dipole moments associated with the two C-Br bonds in the molecule suggest that solvent polarity will play a crucial role in its conformational stability and reactivity.

Table 1: Representative Continuum Solvation Models

| Model Name | Abbreviation | Key Principle |

|---|---|---|

| Polarizable Continuum Model | PCM | Solves the electrostatic equations on the surface of a cavity enclosing the solute. researchgate.net |

| Conductor-like Screening Model | COSMO | Approximates the solvent as a conductor, simplifying the calculation of the screening charges. github.io |

| Solvation Model based on Density | SMD | A universal model that uses the solute's electron density to calculate solvation energy, applicable to a wide range of solvents. github.io |

Deeper Exploration of Stereoelectronic Phenomena

The conformation and stability of the 1,3-dioxane ring are governed by subtle stereoelectronic interactions. In this compound, these effects are critical for understanding its three-dimensional structure and reactivity.

The anomeric effect typically refers to the preference for an axial orientation of an electronegative substituent at the anomeric carbon (C2) in a heterocycle. However, in 5,5-disubstituted-1,3-dioxanes, the key stereoelectronic interactions involve the C5 position and are termed homoanomeric effects. nih.govacs.org

The homoanomeric effect involves the delocalization of electron density from the lone pairs (n) of the ring oxygen atoms into an antibonding orbital (σ) of a bond two atoms away (a β-relationship). acs.org Computational studies on 1,3-dioxane have shown that the n(p) → σ(C(5)-C(substituent)) interaction is particularly significant. nih.govfigshare.comfigshare.com This interaction involves the overlap of a p-type lone pair on an oxygen atom with the antibonding orbital of a C5-C bond.

Hyperconjugation is a stabilizing interaction that results from the delocalization of electrons from a filled bonding or lone pair orbital to an adjacent antibonding orbital. In 1,3-dioxanes, hyperconjugation plays a crucial role in determining molecular geometry and stability. nih.govacs.org Natural Bond Orbital (NBO) analysis is a computational method used to quantify the energy of these interactions. mdpi.com

For this compound, several key hyperconjugative interactions exist:

Homoanomeric: As discussed above, the n(O) → σ*(C5-C(CH2Br)) interaction is a primary example. There are two such interactions, one from each oxygen atom to the adjacent C5-C bond.

Table 2: Key Hyperconjugative Interactions in a 5,5-Disubstituted-1,3-Dioxane Framework

| Donor Orbital | Acceptor Orbital | Type of Interaction | Predicted Consequence |

|---|---|---|---|

| n(O) (Oxygen lone pair) | σ*(C5-Csubstituent) | Homoanomeric | Stabilization of the conformer, potential lengthening of the C5-C bond. |

| σ(C4-H) | σ*(C5-Csubstituent) | σ → σ* Hyperconjugation | Minor contribution to stability and geometry. |

| n(O) (Oxygen lone pair) | σ(C4-H) / σ(C6-H) | Anomeric-type | Influences C-H bond lengths and acidity. |

Predictive Modeling for Novel Derivatives and Reactions

Computational chemistry is an indispensable tool for predictive modeling, enabling the design of novel derivatives of this compound with tailored properties and for predicting their reactivity. By modifying the core structure in silico, researchers can screen vast numbers of potential compounds without the need for extensive synthetic work. nih.gov

One area of application is in materials science and polymer chemistry. The two bromomethyl groups are reactive handles that can participate in polymerization or grafting reactions. Predictive modeling, using methods like DFT, can be employed to:

Calculate the reaction energies and activation barriers for nucleophilic substitution reactions at the bromomethyl groups.

Model the structure and properties (e.g., thermal stability, conformational flexibility) of polymers derived from this compound monomers.

Predict the electronic properties of novel derivatives, which could be useful in the design of functional materials.

In medicinal chemistry, the 1,3-dioxane scaffold is found in various biologically active molecules. nih.gov Although this compound itself is primarily a synthetic intermediate, predictive modeling could guide its use in creating new therapeutic agents. For example, Quantitative Structure-Activity Relationship (QSAR) models could be developed for a series of derivatives to correlate their computed molecular descriptors (e.g., molecular shape, electronic properties) with a specific biological activity, such as multidrug resistance modulation. nih.gov This approach allows for the rational design of more potent and selective compounds. The synthesis of new fluorinated isoxazoles from a 1,3-dioxane starting material highlights its utility as a versatile building block for complex, potentially bioactive molecules. academie-sciences.fr

Future Research Directions and Perspectives

Development of More Efficient and Sustainable Synthetic Routes

The traditional synthesis of 1,3-dioxanes involves the acid-catalyzed reaction of a carbonyl compound with a 1,3-diol, such as the reaction between formaldehyde (B43269) and 2,2-bis(bromomethyl)-1,3-propanediol (B29016) to form the target compound. wikipedia.org Future research will aim to refine this process, focusing on green chemistry principles and catalytic innovations to improve yields and reduce environmental impact.

A significant future trend is the adoption of green chemistry principles to minimize the environmental footprint of chemical synthesis. Research into the synthesis of related dioxane derivatives has demonstrated the feasibility of using environmentally benign solvents like water or bio-based media such as gluconic acid aqueous solution. rsc.org Another promising avenue is the development of solvent-free reaction conditions, which have been successfully applied to the bromination of other heterocycles using reagents like dioxane dibromide. beilstein-journals.org Microwave-assisted synthesis, which can reduce reaction times and energy consumption, also presents a viable green approach. epa.gov Furthermore, exploring alternative feedstock, such as the chemical upcycling of polyoxymethylene (POM) plastics as a substitute for formaldehyde, could provide a sustainable source for the C1 synthon required in the synthesis. researchgate.net

Catalysis is central to the synthesis of 1,3-dioxanes, with Brønsted and Lewis acids like p-toluenesulfonic acid being standard catalysts. organic-chemistry.orgresearchgate.net Future research will likely explore more advanced catalytic systems to enhance efficiency and selectivity. This includes the use of catalysts like iodine, scandium triflate (Sc(OTf)₃), or trimethylsilyl (B98337) trifluoromethanesulfonate (B1224126) (TMSOTf) which can operate under mild conditions. organic-chemistry.orgorganic-chemistry.org For the synthesis of chiral dioxane derivatives, the development and application of asymmetric catalysts, such as the chiral nickel(II) complexes used for 1,3-dioxolanes, could be a significant breakthrough. organic-chemistry.org The goal is to achieve high stereoselectivity, which is crucial for applications in pharmaceuticals and advanced materials. acs.org Investigating the isomerization of 5-bromo-5-(bromomethyl)-1,3-dioxanes under acidic conditions to control stereochemistry, where the trans-isomer is favored thermodynamically, is another area for catalytic study. thieme-connect.de

Design and Synthesis of Advanced Derivatives with Tailored Functions

The two reactive bromomethyl groups on the 5,5-Bis(bromomethyl)-1,3-dioxane molecule are ideal handles for chemical modification, allowing for the design and synthesis of a wide array of advanced derivatives with specific, tailored functionalities.

The bifunctional nature of this compound makes it an excellent candidate for use as a monomer or cross-linking agent in polymer chemistry. researchgate.net Its structural analogues have been incorporated into polymers to create materials like vitrimers, which are reprocessable thermosets. Future research could expand on this by systematically incorporating the dioxane unit into various polymer backbones, such as polyesters and polyethers, to create new materials with enhanced thermal stability and specific mechanical properties.

A particularly promising research direction is the synthesis of energetic polymers. By substituting the bromine atoms with azide (B81097) groups, as has been demonstrated with the analogous poly(3,3-bis-bromo oxetane), it is possible to create high-energy materials like poly(3,3-bis-azidomethyl oxetane) (PBAMO). researchgate.net Further research into the synthesis and characterization of such energetic polymers derived from this compound could be valuable for propellant and explosive applications. Additionally, the creation of functional polymersomes—vesicles formed from block copolymers—presents an exciting frontier. nih.gov By designing copolymers containing the dioxane moiety, it may be possible to fabricate novel, smart membranes for applications in drug delivery and imaging. nih.gov

Supramolecular chemistry, which involves the study of non-covalent interactions between molecules, offers a pathway to create complex, functional systems. While direct applications of this compound in this field are not yet established, its structure provides a scaffold for designing molecules capable of self-assembly. By attaching specific recognition units to the bromomethyl positions, derivatives could be synthesized that act as hosts in host-guest systems. This concept is inspired by crown ethers, larger cyclic polyethers known for their ability to selectively bind metal cations.

Future research could focus on creating larger macrocyclic structures or molecular clefts based on the dioxane framework. The stereochemistry of substituted 1,3-dioxanes, which can exist as various diastereoisomers, could be exploited to control the three-dimensional arrangement of these assemblies. researchgate.net Such supramolecular structures could find applications in areas like molecular sensing, catalysis, and the development of molecular machines.

Pioneering Applications in Emerging Fields of Chemical Science

The versatility of this compound and its derivatives opens doors to applications in various emerging areas of chemical science, particularly in medicinal chemistry and materials science.

Derivatives of 1,3-dioxane (B1201747) have already shown promise in biomedical applications. For instance, certain substituted dioxanes have been investigated as agents to overcome multidrug resistance in cancer treatment and as selective agonists for peroxisome proliferator-activated receptor alpha (PPARα), which is a target for treating metabolic disorders. nih.govnih.gov A related compound, 5-Bromo-5-nitro-1,3-dioxane, is recognized for its antimicrobial properties, inhibiting microbial growth by oxidizing essential protein thiols. medchemexpress.com Future research could therefore focus on synthesizing libraries of new derivatives from this compound and screening them for a range of biological activities, potentially leading to the discovery of new therapeutic agents. ijapbc.com The stable dioxane core combined with the versatile reactive sites makes it an attractive scaffold for developing novel bioactive molecules.

Advanced Organic Transformations and Methodology Development

The unique structural characteristics of this compound make it a valuable building block for advanced organic transformations. The presence of two reactive bromomethyl groups on a stable 1,3-dioxane ring allows for a variety of synthetic manipulations. thieme-connect.de Future research is likely to focus on developing novel synthetic methodologies that leverage this reactivity.

One promising area is the use of this compound derivatives in the synthesis of complex molecules through nucleophilic substitution reactions. The bromomethyl groups serve as electrophilic sites, readily reacting with a wide range of nucleophiles such as amines, thiols, and alkoxides. This reactivity can be exploited to introduce diverse functional groups and construct intricate molecular architectures. Further research could explore the use of this compound in cascade reactions, where multiple transformations occur in a single synthetic operation, leading to a rapid increase in molecular complexity.

Moreover, the development of new catalytic systems for reactions involving this compound is a key area for future investigation. This could include the use of transition metal catalysts to enable previously inaccessible transformations or the development of organocatalytic methods for more environmentally friendly and sustainable processes. The ultimate goal is to expand the synthetic utility of this versatile building block and enable the efficient construction of novel compounds with potential applications in materials science and medicinal chemistry.

Contribution to Molecular Recognition and Self-Assembly

The field of supramolecular chemistry, which focuses on the non-covalent interactions between molecules, presents significant opportunities for the application of this compound and its derivatives. rsc.org Molecular recognition and self-assembly are fundamental processes in this field, leading to the formation of highly ordered and functional supramolecular architectures. rsc.orgmorressier.com

The rigid 1,3-dioxane core of this compound provides a well-defined scaffold that can be functionalized to create molecules capable of specific recognition events. By replacing the bromine atoms with various recognition motifs, such as hydrogen bond donors and acceptors or aromatic units, researchers can design host molecules that selectively bind to guest species. Future research could explore the synthesis of macrocycles and cages derived from this compound for applications in sensing, catalysis, and drug delivery.

Furthermore, the directional nature of the bonds and the defined stereochemistry of the 1,3-dioxane ring can be exploited to control the self-assembly of molecules into larger, well-defined structures. The introduction of bromine atoms allows for the potential of halogen bonding to direct the self-assembly process. rsc.org Investigating the self-assembly behavior of derivatives of this compound on surfaces could lead to the development of new functional materials with tailored properties.

Integration of Multiscale Computational and Experimental Methodologies

A comprehensive understanding of the structure and properties of this compound and its derivatives requires a synergistic approach that combines experimental techniques with computational methods. X-ray diffraction provides precise information about the molecular structure in the solid state, while spectroscopic methods like Nuclear Magnetic Resonance (NMR) offer insights into the structure and dynamics in solution. researchgate.netresearchgate.net

Density Functional Theory (DFT) calculations have proven to be a powerful tool for complementing these experimental techniques. DFT can be used to calculate various molecular properties, such as geometric parameters, vibrational frequencies, and NMR chemical shifts, which can then be compared with experimental data to validate the computational model. researchgate.netresearchgate.net For instance, studies on related 1,3-dioxane derivatives have shown good agreement between experimental X-ray diffraction data and geometric parameters calculated using DFT. researchgate.netmdpi.comdntb.gov.ua

Future research should focus on the integrated application of these methods to gain a deeper understanding of the conformational preferences and electronic properties of this compound derivatives. This combined approach can be particularly valuable for studying reaction mechanisms and predicting the properties of new materials based on this scaffold. For example, DFT calculations can be used to simulate the ring inversion pathways of the dioxane ring and estimate the energy barriers for these processes, providing valuable information about the molecule's flexibility and dynamics. researchgate.netresearchgate.net

The advent of machine learning (ML) has opened up new avenues for accelerating chemical research. nih.gov In the context of this compound, ML models could be developed to predict various molecular properties and reaction outcomes, thereby reducing the need for time-consuming and expensive experiments. scholasticahq.comresearchgate.net

One potential application of ML is the prediction of the physicochemical properties of novel derivatives of this compound. By training ML models on existing datasets of related compounds, it may be possible to accurately predict properties such as solubility, melting point, and reactivity for new, unsynthesized molecules. researchgate.netresearchgate.net This would allow researchers to prioritize the synthesis of compounds with the most promising properties for a given application.